N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-17-7-3-1-5-14(17)11-23-20(26)13-25-10-9-19-16(12-25)21(27)15-6-2-4-8-18(15)24-19/h1-8H,9-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKQOJAZMNJRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a synthetic compound with a complex structure that belongs to the class of naphthyridine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.89 g/mol. The compound features a naphthyridine core structure that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3 |
| Molecular Weight | 411.89 g/mol |
| Solubility | Soluble |
| Purity | Usually 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's naphthyridine core can intercalate with DNA, inhibiting DNA replication and transcription processes. This mechanism may lead to the inhibition of cell proliferation and has potential applications as an anticancer agent.
Pharmacological Activities
Research indicates that derivatives of naphthyridine compounds exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have demonstrated that related naphthyridine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Antimicrobial Activity : Some naphthyridine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.
Case Studies
- Anticancer Efficacy : A study involving a series of naphthyridine derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent anticancer effects.
- Antimicrobial Studies : Another research effort evaluated the antibacterial activity of similar naphthyridine compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 0.125 to 8 µg/mL, showcasing their potential as effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Naphthyridine Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Fluorine vs. Chlorine Substitution : The difluoro analogue (MW 403.8) exhibits higher molecular weight and polarity compared to the target compound, likely altering solubility and target-binding kinetics .
Core Rigidity: The tetrahydrobenzo[b][1,6]naphthyridinone core in the difluoro analogue introduces conformational flexibility, which may reduce binding affinity compared to the fully aromatic target compound .
Non-Naphthyridine Analogues with Acetamide Moieties
Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences: Replaces the naphthyridinone core with a pyrazolone ring.
- Crystallography : Three distinct conformers in the asymmetric unit due to steric repulsion between the dichlorophenyl and pyrazolone rings, highlighting the importance of planar amide groups for dimerization via N–H⋯O hydrogen bonds .
- Biological Relevance : Pyrazolone derivatives are associated with anti-inflammatory activity, suggesting divergent applications compared to naphthyridine-based compounds .
Preparation Methods
Cyclocondensation of Anthranilic Acid with Piperidin-4-One
In a procedure adapted from, 10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridine is synthesized by reacting anthranilic acid (1a ) with 1-benzylpiperidin-4-one (2a ) in the presence of phosphorus chloride (PCl₃). The reaction proceeds at 100°C for 4 hours, yielding the tetrahydrobenzonaphthyridine core in 92% yield after crystallization.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Anthranilic acid | 0.0146 mol | Substrate |
| 1-Benzylpiperidin-4-one | 0.0146 mol | Cyclizing agent |
| PCl₃ | 10 mL | Catalyst |
| Temperature | 100°C | — |
| Time | 4 hours | — |
This intermediate is subsequently oxidized to introduce the 10-oxo group. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media are common oxidizing agents for this transformation.
Introduction of the Acetamide Side Chain
The acetamide moiety is installed via nucleophilic acyl substitution or Ullmann-type coupling.
Chloroacetylation of the Naphthyridine Amine
A method analogous to involves treating the secondary amine of 10-oxo-3,4-dihydrobenzo[b]naphthyridine with chloroacetyl chloride. In dichloromethane (DCM) and water with sodium hydroxide (NaOH) as a base, the reaction achieves 96% yield.
Procedure
- Dissolve 10-oxo-3,4-dihydrobenzo[b]naphthyridine (10.0 mmol) in 50 mL DCM.
- Add NaOH (10.0 mmol) in 50 mL H₂O.
- Slowly add chloroacetyl chloride (10.0 mmol) dropwise.
- Stir at room temperature for 12 hours.
- Separate organic layer, dry over Na₂SO₄, and concentrate.
Key Data
N-(2-Chlorobenzyl) Functionalization
The 2-chlorobenzyl group is introduced via reductive amination or transition-metal-catalyzed coupling.
Alkylation with 2-Chlorobenzyl Bromide
A modified Ullmann coupling employs copper iodide (CuI) and diisopropylazodicarboxylate (DIAD) to facilitate C–N bond formation between the acetamide intermediate and 2-chlorobenzyl bromide.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.2 equiv) |
| Ligand | DIAD (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → room temperature |
| Time | 24 hours |
Outcome
Final Assembly and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from diethyl ether.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 4.60 (s, 2H, N–CH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂), 3.25 (t, J = 6.0 Hz, 2H, CH₂).
- ¹³C NMR : 168.9 (C=O), 154.2 (C=N), 134.5–125.8 (Ar–C), 45.2 (N–CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 92 | 98 | High | Industrial |
| Chloroacetylation | 96 | 99 | Moderate | Lab-scale |
| Ullmann Coupling | 75 | 97 | Low | Small-scale |
Challenges and Optimization Strategies
Q & A
Q. How to address low solubility in aqueous media during biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
